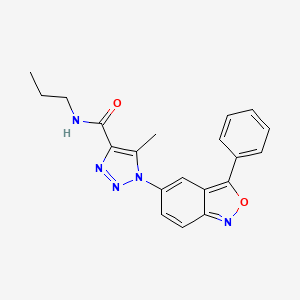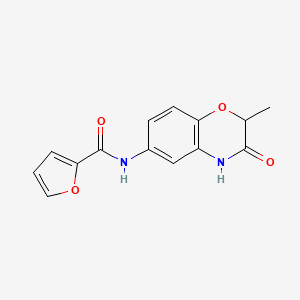![molecular formula C18H22N6O3 B11321758 N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11321758.png)
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and piperazine. The nitrobenzoyl group is introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as reagents. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine moiety can form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
N,N,2,2,6,6-hexamethylpiperidin-4-amine: Features a different substitution pattern on the piperidine ring, leading to distinct chemical and biological properties.
Uniqueness
N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the presence of the nitrobenzoyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H22N6O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C18H22N6O3/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)18(25)14-6-4-5-7-15(14)24(26)27/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
FXXYEKIWPQMLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11321682.png)

![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321700.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11321702.png)

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11321708.png)
![4-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11321716.png)
![4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11321723.png)


![7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321747.png)
![(4-methylphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11321752.png)
![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321755.png)
